molecular formula C12H19N4NaO9S B12740200 Sulfazecin sodium CAS No. 80734-22-1

Sulfazecin sodium

Cat. No.: B12740200
CAS No.: 80734-22-1
M. Wt: 418.36 g/mol
InChI Key: QLJBWYQZJUEVQV-KVDIKVBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfazecin sodium is a research chemical of significant interest as a novel monocyclic β-lactam (monobactam) antibiotic . It is derived from specific bacterial strains such as Pseudomonas acidophila and P. mesoacidophila . This compound is offered as a sodium salt monohydrate, characterized as a colorless powder . Its core research value lies in the study of its unique structure and bacteriostatic properties, providing a tool for investigating antibiotic mechanisms and resistance, particularly within the monobactam class . The solubility profile of Sulfazecin makes it soluble in water and polar solvents like DMF and DMSO, but it is practically insoluble in many common organic solvents such as ethanol, acetone, and chloroform . Researchers should note that the compound is relatively stable in neutral and weakly acidic solutions but can be unstable in both strongly acidic and alkaline conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

80734-22-1

Molecular Formula

C12H19N4NaO9S

Molecular Weight

418.36 g/mol

IUPAC Name

sodium;(3R)-3-[[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methoxy-2-oxoazetidine-1-sulfonate

InChI

InChI=1S/C12H20N4O9S.Na/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24;/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24);/q;+1/p-1/t6-,7-,12-;/m1./s1

InChI Key

QLJBWYQZJUEVQV-KVDIKVBCSA-M

Isomeric SMILES

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CC[C@H](C(=O)O)N.[Na+]

Canonical SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CCC(C(=O)O)N.[Na+]

Origin of Product

United States

Classification Within Beta Lactam Antibiotics: the Monobactam Subfamily

Sulfazecin (B1681187) is classified as a monobactam, a structurally distinct class of β-lactam antibiotics. ontosight.aislideshare.net Unlike the more common penicillins and cephalosporins, which feature a bicyclic ring system, monobactams are characterized by a standalone, monocyclic β-lactam ring. ontosight.ai This fundamental structural difference is key to their unique biological activity and resistance profile.

The development of monobactams, including the synthetic derivative aztreonam (B1666516), was spurred by the isolation of sulfazecin and related compounds from soil bacteria. slideshare.net While sulfazecin itself exhibited weak antibacterial activity, its high resistance to β-lactamases—enzymes produced by bacteria to inactivate β-lactam antibiotics—was a crucial finding. slideshare.net This resistance is partly attributed to the 3-methoxy group in its structure. slideshare.net The core structure of sulfazecin, particularly the sulfamate (B1201201) group attached to the β-lactam ring, became a foundational element for synthetic modifications that led to clinically significant drugs like aztreonam. mdpi.comacs.org

Monobactams, exemplified by sulfazecin, are notable for their activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacter species. ontosight.ai Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ontosight.ai A significant advantage of the monobactam class is their stability against metallo-β-lactamases (MBLs), a class of enzymes that can inactivate a broad range of β-lactam antibiotics. nih.govmsdmanuals.com

Natural Product Origin and Early Research Context

Penicillin-Binding Protein (PBP) Inhibition

The primary molecular target of this compound is the family of enzymes known as Penicillin-Binding Proteins. These are bacterial transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space, essential for the assembly and maintenance of the peptidoglycan cell wall.

A defining characteristic of monobactams like Sulfazecin is their remarkable specificity for a particular PBP, in contrast to other β-lactam classes (e.g., penicillins, cephalosporins) which often exhibit broader affinity for multiple PBPs. Extensive research has demonstrated that this compound exhibits a potent and preferential affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.

PBP3 is a transpeptidase critically involved in the formation of the septum during bacterial cell division. Sulfazecin's high affinity for PBP3, and its comparatively weak affinity for other PBPs (such as PBP1a, PBP1b, and PBP2), is the cornerstone of its specific biological effect. This selective binding is quantified by comparing the concentrations of the drug required to inhibit 50% of the activity (I₅₀) of each PBP.

Table 1: Comparative Binding Affinity of Sulfazecin for Penicillin-Binding Proteins (PBPs) in Escherichia coli

The following table presents representative data illustrating the differential affinity of Sulfazecin for various PBPs from a model Gram-negative organism. The significantly lower I₅₀ value for PBP3 highlights it as the primary therapeutic target.

PBP TargetFunction in Cell Wall SynthesisRepresentative I₅₀ (µg/mL)Relative Affinity
PBP1a/1bTranspeptidase & Transglycosylase (Cell Elongation)>100Very Low
PBP2Transpeptidase (Cell Shape Maintenance)>50Low
PBP3 Transpeptidase (Septum Formation) <0.1 Very High
PBP4Carboxypeptidase / Endopeptidase>100Very Low
PBP5/6Carboxypeptidase>100Very Low

Note: I₅₀ values are illustrative based on published findings for monobactams and may vary slightly between specific strains and experimental conditions.

The inactivation of PBP3 by this compound is an elegant example of mechanism-based inhibition. The process relies on the structural similarity between the strained β-lactam ring of Sulfazecin and the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural peptidoglycan precursor substrate.

Substrate Mimicry and Active Site Binding: Sulfazecin binds to the active site of PBP3, which normally recognizes the terminal D-Ala-D-Ala residues of pentapeptide side chains.

Nucleophilic Attack: A critical serine residue within the PBP3 active site performs a nucleophilic attack on the carbonyl carbon of the highly strained, four-membered β-lactam ring.

Covalent Acylation: This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. The Sulfazecin molecule becomes covalently bonded to the PBP.

Enzyme Inactivation: This acyl-enzyme complex is extremely stable and hydrolyzes at a negligible rate. This effectively sequesters the enzyme, rendering it non-functional and unable to perform its physiological role in cell wall synthesis. This process is often referred to as "suicide inhibition" because the enzyme participates in its own irreversible inactivation.

Bacterial Cell Wall Biosynthesis Disruption

The specific inactivation of PBP3 by this compound has direct and catastrophic consequences for the structural integrity of the bacterial cell wall.

Bacterial peptidoglycan synthesis is a multi-stage process. It begins with the synthesis of precursors (UDP-N-acetylmuramic acid and UDP-N-acetylglucosamine) in the cytoplasm, followed by their transport across the cell membrane. The final and crucial stage occurs in the periplasmic space, involving two key reactions catalyzed by PBPs:

Transglycosylation: Polymerization of glycan strands.

Transpeptidation: Cross-linking of adjacent peptide side chains to form a rigid, mesh-like structure.

This compound does not interfere with the early cytoplasmic or membrane-bound stages of synthesis. Its action is exclusively localized to the final transpeptidation step. By inactivating PBP3, Sulfazecin specifically blocks the cross-linking reactions required to form the septal peptidoglycan, which is necessary for the cell to divide. Synthesis of the lateral wall may continue to some extent, but the inability to form a division septum is the critical failure point.

The inhibition of septal transpeptidation initiates a predictable cascade of events leading to bacterial death.

Inhibition of Septation and Filamentation: As PBP3 is essential for septum formation, its inactivation prevents cell division. However, the bacterium continues to grow and elongate, resulting in the formation of long, filamentous cells. This morphological change is a hallmark of PBP3-specific inhibitors.

Cell Wall Weakening: While new cell wall synthesis at the septum is halted, the activity of the cell's own autolytic enzymes (autolysins), which are responsible for controlled cleavage and remodeling of the cell wall during growth, continues unabated. This creates a fatal imbalance where the cell wall is continuously degraded without being properly repaired or synthesized.

Osmotic Lysis: The resulting structural defects and weakened points in the cell envelope can no longer withstand the high internal osmotic pressure of the bacterial cytoplasm. This leads to the protrusion of the cell membrane through the weakened wall, followed by cell rupture (lysis) and the release of cellular contents, culminating in bacterial demise.

Table 2: Sequential Events Leading to Bacterial Demise by this compound

StepEventMolecular/Cellular Description
1PBP3 Acylation Sulfazecin covalently binds to the active site serine of PBP3, forming a stable acyl-enzyme complex.
2Transpeptidation Block The inactivated PBP3 is unable to catalyze the cross-linking of peptidoglycan strands at the division septum.
3Septum Formation Failure The cell cannot complete the final stage of cytokinesis.
4Filamentous Growth The bacterium continues to increase in mass and length without dividing, forming long filaments.
5Wall Degradation Unopposed autolysin activity degrades the structural integrity of the existing cell wall.
6Cell Lysis The weakened cell envelope ruptures due to internal turgor pressure, causing cell death.

Biosynthesis Pathway Elucidation of Sulfazecin

Identification and Characterization of the Sulfazecin (B1681187) Biosynthetic Gene Cluster (BGC)

The journey to understand sulfazecin biosynthesis began with the identification of the genetic blueprint responsible for its production. Through techniques like transposon mutagenesis, researchers were able to isolate and characterize the complete biosynthetic gene cluster (BGC) for sulfazecin from Pseudomonas acidophila ATCC 31363. nih.govnih.gov This was the first monobactam BGC to be described. nih.gov

Genomic Organization and Gene Annotation in Producer Strains

The sulfazecin BGC in P. acidophila is comprised of a defined cluster of genes. nih.govnih.gov Gene inactivation analysis has shown that a cluster of 13 open reading frames, designated sulA through sulP, is sufficient for the production of sulfazecin, as well as for precursor synthesis, self-resistance, and regulation. nih.govnih.gov The genes are organized contiguously on the chromosome, and their annotation through bioinformatics has provided initial predictions of their functions, which have been subsequently confirmed through biochemical studies. nih.gov

Below is a data table summarizing the genes within the sulfazecin BGC and their putative or characterized functions.

GenePredicted or Characterized Function
sulI Nonribosomal Peptide Synthetase (NRPS)
sulM Nonribosomal Peptide Synthetase (NRPS)
sulN Sulfotransferase
sulO Dioxygenase
sulP Methyltransferase
sulG L-2,3-diaminopropionate biosynthesis (Homolog of SbnB)
sulH L-2,3-diaminopropionate biosynthesis (Homolog of SbnA)
sulB, D, E, F, K Self-resistance (multidrug resistance, transporter, and efflux systems)
sulC, J Regulation (major facilitator superfamily proteins)
sulL Hydroxyacylglutathione hydrolase-like protein (function unassigned)

This table is based on data from multiple sources. nih.govsecondarymetabolites.org

Functional Characterization of Key Biosynthetic Genes (e.g., sulI, sulM, sulN, sulO, sulP, sulG, sulH)

Several key genes within the cluster have been functionally characterized, revealing their specific roles in the construction of the sulfazecin molecule.

sulI and sulM : These genes encode the two core NRPS enzymes that act as an assembly line for the peptide backbone of sulfazecin. nih.govresearchgate.net

sulG and sulH : These genes are crucial for the synthesis of a key precursor. nih.gov It was previously thought that L-serine was the direct source of the β-lactam ring. nih.gov However, the presence of sulG and sulH, which are homologous to sbnB and sbnA respectively, pointed towards the synthesis of L-2,3-diaminopropionate (L-2,3-Dap). nih.gov Gene inactivation experiments confirmed that SulG and SulH are responsible for producing L-2,3-Dap, which is the actual precursor for the β-lactam ring. nih.gov

sulN : This gene encodes a sulfotransferase. This enzyme is responsible for the critical N-sulfonation of the assembled tripeptide, a hallmark feature of the monobactam class. nih.govresearchgate.net

sulO and sulP : Following the formation and release of the core monobactam structure, tailoring enzymes modify it to produce the final sulfazecin molecule. SulO, a dioxygenase, and SulP, a methyltransferase, are responsible for installing the methoxy (B1213986) group on the molecule. researchgate.net

Enzymatic Machinery and Catalytic Domains in Sulfazecin Biogenesis

The biosynthesis of sulfazecin is a prime example of NRPS-mediated natural product synthesis. This enzymatic machinery allows for the stepwise assembly of amino acid precursors into a complex peptide structure. nih.gov

Nonribosomal Peptide Synthetase (NRPS) System: SulI and SulM

The core of the sulfazecin biosynthetic machinery consists of two large, multidomain NRPS enzymes, SulI and SulM. nih.govnih.gov These enzymes are organized into modules, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid. The sulfazecin NRPS system is composed of three modules distributed across the two proteins. SulI contains one complete module (M1), while SulM contains two complete modules (M2 and M3). nih.gov

Adenylation (A) Domains and Substrate Selectivity Profiling (e.g., SulA3, A1)

Each NRPS module contains an adenylation (A) domain, which acts as a "gatekeeper" by selecting and activating a specific amino acid substrate using ATP. nih.gov The substrate specificity of these domains dictates the primary structure of the resulting peptide.

SulA1 : The A-domain of the first module (SulI M1) is responsible for recognizing and activating D-Glutamic acid. nih.gov

SulA3 : The A-domain of the third module (SulM M3) was a point of significant discovery. While initial theories suggested L-serine as the precursor, biochemical examination through ATP/PPi exchange assays provided definitive evidence that SulA3 specifically recognizes and activates L-2,3-diaminopropionate (L-2,3-Dap). nih.govnih.govresearchgate.net This finding was crucial as it revised the understanding of the β-lactam ring's origin. nih.govnih.gov Research has also shown that the SulA3 domain can accept and activate certain branched derivatives of L-Dap, opening avenues for the biosynthetic production of novel sulfazecin analogues. researchgate.net Interestingly, an unusual substrate selectivity shift was observed for one of the A domains when it was expressed with or without its adjacent upstream condensation domain, highlighting the intricate interplay between NRPS domains. nih.govnih.gov

Condensation (C), Epimerization (E), and Thioesterase (TE) Domains

In addition to the A-domains, other catalytic domains within the NRPS modules carry out essential steps in the assembly process.

Condensation (C) Domains : Each of the three modules contains a C-domain, which catalyzes the formation of the peptide bond between the growing peptide chain and the newly activated amino acid. nih.gov

Epimerization (E) Domain : The second module (SulM M2) contains an E-domain, which is responsible for converting an L-amino acid into its D-epimer during the synthesis process. nih.govresearchgate.net

Thioesterase (TE) Domain : The final domain at the C-terminus of SulM is a thioesterase (TE) domain. In sulfazecin biosynthesis, this is not a typical chain-releasing TE domain. Instead, it is an aberrant, cysteine-containing TE domain that plays a direct and unprecedented role in catalysis. nih.govnih.gov After the assembled tripeptide is N-sulfonated in trans by SulN, this non-canonical TE domain catalyzes the intramolecular cyclization to form the characteristic β-lactam ring of sulfazecin. nih.govresearchgate.netnih.gov This mechanism of azetidinone ring synthesis is distinct from the other three known pathways in nature. uark.edunih.gov

The domain organization of the sulfazecin NRPS is summarized in the table below.

EnzymeModuleDomain OrganizationSubstrate
SulI M1C - A - TD-Glutamic acid
SulM M2C - A - E - TL-Alanine
SulM M3C - A - TL-2,3-diaminopropionate
SulM -TE(Chain cyclization/release)

This table is based on data from multiple sources. nih.govresearchgate.net

Accessory Enzymes and Their Roles (e.g., Methyltransferase, Sulfotransferase, Dioxygenase)

The sulfazecin BGC encodes several crucial accessory enzymes that catalyze key modifications of the core structure. nih.govresearchgate.net These enzymes are not part of the primary NRPS assembly line but are essential for the maturation of the sulfazecin molecule. Their functions include sulfonation, hydroxylation, and methylation. researchgate.netnih.govrsc.org

Sulfotransferase (SulN): The enzyme SulN is a dedicated sulfotransferase. researchgate.netnih.gov Its critical role is to catalyze the N-sulfonation of the β-lactam ring precursor. nih.govresearchgate.net This step is vital, as the sulfamate (B1201201) group is a defining characteristic of monobactams, activating the β-lactam ring for its antibacterial activity. nih.gov Research has shown that this N-sulfonation occurs in trans on the tripeptide intermediate while it is still tethered to the NRPS machinery, a crucial prerequisite for the subsequent cyclization step. researchgate.netnih.govacs.org

Dioxygenase (SulO): SulO is an α-ketoglutarate (α-KG)-dependent non-heme dioxygenase. nih.gov This enzyme is responsible for the C-3 hydroxylation of the molecule. nih.gov This hydroxylation event happens after the formation of the β-lactam ring and N-sulfonation. nih.gov

Methyltransferase (SulP): Following the action of SulO, the S-adenosylmethionine (SAM)-dependent methyltransferase, SulP, catalyzes the final decorative step. nih.govnih.gov It transfers a methyl group to the newly installed hydroxyl group, forming the characteristic 3α-methoxyl group of sulfazecin. nih.gov The observation of desmethoxylsulfazecin as a co-metabolite suggests that methylation is one of the final steps in the pathway. nih.gov

Table 1: Accessory Enzymes in Sulfazecin Biosynthesis
EnzymeClassFunctionTiming in Pathway
SulNSulfotransferaseCatalyzes N-sulfonation of the NRPS-tethered tripeptide intermediate. researchgate.netnih.govPre-cyclization
SulOα-KG-dependent DioxygenaseCatalyzes C-3 hydroxylation. nih.govPost-cyclization
SulPSAM-dependent MethyltransferaseCatalyzes O-methylation of the C-3 hydroxyl group. nih.govnih.govPost-hydroxylation

Precursor Metabolism and Key Intermediate Formation

The assembly of sulfazecin relies on the precise synthesis and activation of specific precursors, which are then incorporated by the NRPS machinery.

A pivotal discovery in the elucidation of the sulfazecin pathway was the identification of L-2,3-diaminopropionate (L-Dap) as the direct precursor to the β-lactam ring, correcting an earlier hypothesis that pointed to L-serine. nih.govresearchgate.netnih.gov The sulfazecin BGC contains two genes, sulG and sulH, that are responsible for the synthesis of L-Dap. researchgate.netbiorxiv.org These enzymes convert the primary metabolite L-phosphoserine into L-Dap. nih.govrsc.org Gene inactivation studies confirmed this; a mutant strain with a disrupted sulG gene lost the ability to produce sulfazecin, but production could be restored by feeding the culture with L-Dap. nih.gov The L-Dap is then selectively recognized and activated by the adenylation domain of the third module (A3) of the NRPS SulM for incorporation into the growing peptide chain. nih.govresearchgate.net

The biosynthesis of sulfazecin is initiated with the incorporation of a D-glutamate residue. nih.gov This process is handled by the first module of the NRPS system, specifically the adenylation domain SulI A1. nih.gov Biochemical assays have shown that this domain exhibits high stereoselectivity, directly activating D-glutamate while showing no activity towards L-glutamate. nih.gov This is a notable feature of the pathway, as it directly incorporates the D-amino acid without the need for a separate epimerization (E) domain, which is often found in NRPS modules that incorporate D-amino acids. nih.gov

The formation of the N-sulfonated β-lactam ring is a hallmark of the sulfazecin pathway and involves a unique enzymatic strategy. After the assembly of the linear D-Glu-D-Ala-L-Dap tripeptide on the SulM NRPS, the sulfotransferase SulN acts upon the tethered intermediate. nih.govnih.gov It transfers a sulfonyl group to the β-amino group of the L-Dap residue. researchgate.netnih.gov

This N-sulfonation is a prerequisite for the subsequent cyclization. nih.gov The final step, the formation of the four-membered azetidinone ring, is catalyzed by the unusual C-terminal thioesterase (TE) domain of SulM. researchgate.netresearchgate.netacs.org This TE domain, which in canonical NRPS pathways simply hydrolyzes the final product, instead catalyzes an intramolecular cyclization. biorxiv.org The sulfonated β-nitrogen of the L-Dap residue performs a nucleophilic attack on the thioester carbonyl, which tethers the peptide to the NRPS, leading to the formation of the β-lactam ring and release of the product from the enzyme. researchgate.netbiorxiv.org

Comparative Analysis of Sulfazecin Biosynthesis with Other Beta-Lactam Pathways

The biosynthetic pathway to sulfazecin is one of four known strategies nature has evolved to produce a β-lactam ring, and it stands in stark contrast to the others. nih.govnih.gov

Penicillins/Cephalosporins: These classical β-lactams originate from the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). The bicyclic core is formed through a remarkable double oxidative cyclization catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase. This is fundamentally different from the NRPS-bound, TE-catalyzed single ring closure seen in sulfazecin synthesis. nih.gov

Clavams/Carbapenems: In these pathways, the azetidinone ring is typically formed via an ATP-dependent reaction catalyzed by a β-lactam synthetase, which acts on a β-amino acid intermediate. This direct enzymatic ring closure is mechanistically distinct from the NRPS-TE domain-mediated cyclization in the sulfazecin pathway. nih.gov

Nocardicins: Like sulfazecin, nocardicins are monocyclic β-lactams synthesized by an NRPS. However, the mechanism of ring formation is different. While both were once thought to derive from L-serine, it is now clear sulfazecin uses L-Dap. nih.govnih.gov Furthermore, the β-lactam ring of nocardicins is proposed to be formed within a condensation (C) domain of the NRPS, a process involving β-elimination and addition, which is a significant departure from the TE-domain-catalyzed cyclization seen in sulfazecin biosynthesis. nih.govnih.gov

The sulfazecin pathway's reliance on an NRPS-tethered precursor (L-Dap), a trans-acting sulfotransferase, and a cyclizing thioesterase domain represents a unique and mechanistically distinct route to a clinically important class of antibiotics. nih.govresearchgate.net

Table 2: Comparison of β-Lactam Biosynthetic Pathways
β-Lactam ClassKey Precursor(s)Ring Formation Enzyme/DomainMechanism
Sulfazecin (Monobactam)L-2,3-Diaminopropionate nih.govNRPS Thioesterase (TE) Domain researchgate.netIntramolecular cyclization of N-sulfonated, NRPS-tethered precursor. biorxiv.org
Penicillins/CephalosporinsACV Tripeptide nih.govIsopenicillin N Synthase (IPNS) nih.govOxidative cyclization of a free tripeptide. nih.gov
Carbapenems/Clavamsβ-amino acids nih.govβ-Lactam Synthetase nih.govATP-dependent cyclization. nih.gov
NocardicinsL-Serine, p-hydroxyphenylglycine nih.govNRPS Condensation (C) Domain nih.govβ-elimination/addition followed by ring closure. nih.gov

Chemical Synthesis and Derivatization Strategies for Sulfazecin Analogues

Synthetic Methodologies for the Azetidinone Core

The synthesis of the 2-azetidinone (β-lactam) ring is a critical step in the production of sulfazecin (B1681187) and its analogues. Various synthetic strategies have been developed to construct this strained four-membered ring.

One prominent method is the Staudinger cycloaddition , which involves the reaction of a ketene (B1206846) with an imine. researchgate.netderpharmachemica.com This [2+2] cycloaddition has been a cornerstone in β-lactam chemistry, allowing for the formation of the azetidinone core with various substituents. derpharmachemica.com The reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a common application of this methodology to produce the 2-azetidinone structure. derpharmachemica.com

Another effective approach begins with readily available β-lactam precursors, such as 6-aminopenicillanic acid (6-APA) . A reported synthesis describes the conversion of 6-APA into a 4-unsubstituted azetidinone intermediate, which can then be used to create analogues of sulfazecin. tandfonline.com This multi-step process involves protecting the acid, reacting it to form a trans-chloride intermediate, and subsequent reduction to yield the desired 4-unsubstituted azetidinone. tandfonline.com

Strategic Chemical Modifications and Substitutions

To improve the antibacterial profile and stability against β-lactamases, extensive modifications have been explored at various positions of the sulfazecin scaffold.

The C3 and C4 positions of the azetidinone ring are key targets for chemical modification to influence the biological activity of sulfazecin analogues.

C3-Position: The side chain at the C3 position plays a crucial role in determining the antibacterial spectrum. In many synthetic monobactams, such as aztreonam (B1666516), an aminothiazoleoxime side chain is installed at this position. researchgate.netresearchgate.net This particular substituent significantly enhances affinity for penicillin-binding proteins (PBPs) of Gram-negative bacteria. researchgate.net Modifications of this side chain, for instance, by introducing a carboxymethoxyimino group, have been shown to further increase activity against Gram-negative bacteria. researchgate.net

C4-Position: Substitutions at the C4 position are a hallmark of synthetic monobactams and are known to improve stability against enzymatic hydrolysis by serine β-lactamases. researchgate.netrsc.org The introduction of a methyl group at C4, for example, enhances both chemical and β-lactamase stability. nih.gov Research has explored a range of carbon-based substituents at this position. nih.gov Furthermore, biosynthetic engineering approaches have successfully introduced methyl and fluoromethyl groups at the C4 position, leading to bioactive monobactams. rsc.orgresearchgate.net The stereochemistry at C4 is also critical; newer synthetic monobactams with a 4R-configuration have demonstrated greater β-lactamase stability and antibiotic activity than their 4S-diastereomer counterparts. rsc.org

The most defining feature of the monobactam class is the sulfonate group attached to the lactam nitrogen (N1).

N-Sulfonation: The N-sulfonic acid group (SO₃H) is essential for the activation of the β-lactam ring. researchgate.netresearchgate.net This functionality mimics the carboxylate of the D-Ala-D-Ala peptide substrate of PBPs, enabling the molecule to bind effectively to its bacterial targets. researchgate.netresearchgate.net In the biosynthesis of sulfazecin, this sulfonation occurs in trans on the tripeptide precursor, a step that is crucial for the subsequent cyclization to form the β-lactam ring. rsc.orgnih.gov Synthetic strategies for analogues universally incorporate this N-sulfonation step, often using a sulfur trioxide-dimethylformamide complex, to ensure biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Sulfazecin Derivatives (preclinical, in vitro focus)

The relationship between the chemical structure of sulfazecin analogues and their biological activity has been extensively studied to guide the design of more potent antibiotics. These studies are primarily focused on in vitro activity against various bacterial strains and stability against β-lactamases.

Key SAR findings are summarized below:

PositionModificationImpact on Activity/Stability
N1 Sulfonic Acid Group Essential for activating the β-lactam ring and binding to penicillin-binding proteins (PBPs). researchgate.netresearchgate.net
C3 Aminothiazoleoxime Side Chain Enhances affinity for Gram-negative bacteria PBPs, improving antibacterial potency. researchgate.netresearchgate.netresearchgate.net
C3 Absence of Methoxy (B1213986) Group Synthetic monobactams typically lack the C3-methoxy group found in natural sulfazecin. rsc.org
C4 Methyl or Fluoromethyl Group Increases stability against serine β-lactamases and can enhance antibacterial activity. researchgate.netrsc.orgnih.gov
C4 Stereochemistry (cis vs. trans) The configuration at C3 and C4 has significant consequences for antibacterial potency and spectrum. researchgate.netresearchgate.net The 4R-diastereomer can have greater stability and activity. rsc.org

Studies have shown that while natural sulfazecin has activity against both Gram-positive and Gram-negative bacteria, synthetic analogues can be tailored for enhanced potency against specific pathogens. For example, the methylated sulfazecin analogue MM 42842 displays activity mainly against Gram-positive bacteria. rsc.org In contrast, analogues like aztreonam, featuring the aminothiazoleoxime side chain, are highly potent against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, but are relatively inactive against Gram-positive bacteria and anaerobes. researchgate.net The introduction of a fluorinated group, as in fluoromethyl-sulfazecin, has been shown to yield bioactive monobactams with pronounced activity against Gram-positive strains. rsc.org

Synthesis of L-2,3-Diaminopropionate Analogues for Biosynthetic Pathway Engineering

A powerful strategy for creating novel sulfazecin analogues involves hijacking the natural biosynthetic machinery of the producing organism, Pseudomonas acidophila. The biosynthesis of sulfazecin utilizes the non-proteinogenic amino acid L-2,3-diaminopropionate (L-Dap) as the direct precursor to the β-lactam ring. nih.govnih.gov

Researchers have engineered a mutant strain of P. acidophila (ΔsulG) that is incapable of synthesizing its own L-Dap. rsc.orgresearchgate.netnih.gov This mutant can then be supplied with synthetically prepared L-Dap analogues in the fermentation medium, a technique known as mutasynthesis or chemical complementation. rsc.orgresearchgate.net The biosynthetic enzymes of the bacterium subsequently incorporate these synthetic precursors to produce novel sulfazecin derivatives.

The synthesis of these L-Dap analogues is a critical component of this strategy. Divergent synthetic routes have been developed to create a library of stereochemically defined α,β-diamino acids with various functional groups at the β-position (C3 of Dap). nih.gov For instance, (2S,3R)-methyl-Dap and (2S,3S)-fluoromethyl-Dap have been successfully synthesized and fed to the ΔsulG mutant, resulting in the production of the corresponding 4-methyl and 4-fluoromethyl sulfazecin analogues. researchgate.netacs.org An improved, more efficient synthesis of (3R)-vinyl-Dap has also been developed to allow for further chemical diversification of the final sulfazecin product. acs.org

This biosynthetic engineering approach allows for the site-specific functionalization at the C4 position of the azetidinone ring, a modification that can be challenging to achieve with stereochemical control using purely synthetic methods. nih.govresearchgate.net

Advanced Analytical Methodologies in Sulfazecin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for piecing together the molecular puzzle of sulfazecin (B1681187). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds like sulfazecin. mdpi.comnih.gov This non-destructive technique provides granular detail about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C). mdpi.comlibretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations between atoms. mdpi.com COSY spectra reveal proton-proton couplings, helping to trace out entire spin systems within the molecule. HSQC, on the other hand, correlates directly bonded protons and carbons, providing unambiguous C-H bond assignments. These advanced NMR methods are critical for confirming the complex structure of sulfazecin and its stereochemistry. nih.gov

Table 1: Representative NMR Data for Monobactam Structures

Nucleus Chemical Shift (ppm) Range Multiplicity Notes
¹H 2.5 - 4.5 m Protons on the β-lactam ring
¹H 6.5 - 8.0 m Aromatic protons in side chains
¹³C 40 - 60 Carbons of the β-lactam ring
¹³C 160 - 175 s Carbonyl carbon in the β-lactam ring

Note: Specific chemical shifts can vary based on the solvent and the specific analog of the monobactam being studied. sigmaaldrich.com

X-ray Crystallography for High-Resolution Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state. This powerful technique was instrumental in unequivocally establishing the structure and absolute stereochemistry of sulfazecin. softbeam.net The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of sulfazecin and for obtaining structural information through fragmentation analysis. medkoo.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition of sulfazecin. rsc.org This is critical for confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net By analyzing these fragmentation patterns, researchers can deduce the connectivity of the different parts of the sulfazecin molecule, corroborating data obtained from NMR. This technique is also highly sensitive, making it suitable for detecting and identifying sulfazecin and its metabolites in complex biological matrices. nih.gov

Chromatographic and Spectrophotometric Quantification and Detection

Alongside structural elucidation, the ability to accurately quantify and detect sulfazecin is essential for various aspects of its research and development. Chromatographic and spectrophotometric methods are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of sulfazecin and related compounds. scirp.org This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. lcms.cz

For the analysis of monobactams like sulfazecin, reversed-phase HPLC is commonly used. researchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The retention time of sulfazecin—the time it takes to travel through the column—is a characteristic parameter used for its identification.

Detection is typically achieved using an ultraviolet (UV) detector, as the β-lactam ring and any aromatic side chains absorb UV light at specific wavelengths. scirp.orgresearchgate.net By creating a calibration curve with standards of known concentration, the amount of sulfazecin in a sample can be accurately quantified. nih.gov Validated HPLC methods are crucial for quality control and for studying the compound in various samples. mdpi.comnih.gov

Table 2: Typical Parameters for HPLC Analysis of Monobactams

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixture
Detection UV at a specific wavelength (e.g., 252 nm or 287 nm) researchgate.netjocpr.com
Flow Rate 1.0 - 1.5 mL/min

Validated Spectrophotometric Assays (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of sulfazecin in bulk form and in pharmaceutical formulations. jocpr.com This technique is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.

To quantify sulfazecin, its absorbance is measured at its wavelength of maximum absorbance (λmax). jocpr.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be constructed to determine the concentration of sulfazecin in unknown samples. researchgate.net

While simpler than HPLC, direct UV-Vis spectrophotometry can be limited by interference from other components in a mixture that also absorb at similar wavelengths. nih.gov However, for relatively pure samples, validated spectrophotometric assays provide a reliable and accessible means of quantification. scielo.org.mx In some research contexts, colorimetric assays, such as the nitrocefin (B1678963) assay for β-lactamase induction, are used as an indirect measure of the presence of β-lactam compounds like sulfazecin. nih.gov

Biochemical Assays for Enzyme Kinetics and Substrate Specificity (e.g., ATP/PPi Exchange)

The elucidation of the sulfazecin biosynthetic pathway has been significantly advanced by the application of sophisticated biochemical assays designed to probe the kinetics and substrate preferences of the enzymes involved, particularly the adenylation (A) domains of the non-ribosomal peptide synthetases (NRPSs). These in vitro techniques have been instrumental in identifying the correct building blocks of sulfazecin and understanding the catalytic behavior of the biosynthetic machinery.

A cornerstone of this research has been the ATP-pyrophosphate (PPi) exchange assay. This method is a classic technique for studying the activity of adenylation domains. nih.gov The assay measures the reverse reaction of the adenylation process, where the enzyme catalyzes the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of a specific amino acid substrate. nih.gov This reversible enzymatic reaction, which forms an activated acyl-AMP intermediate and releases PPi, is a hallmark of A-domain activity. nih.gov The detection of ATP formation provides a direct measure of the enzyme's ability to recognize and activate a particular substrate. nih.gov For sulfazecin research, this assay was pivotal in challenging previous assumptions and correctly identifying the precursors of the monobactam core. nih.govresearchgate.netnih.govresearchgate.net

Biochemical studies on the sulfazecin gene cluster from Pseudomonas acidophila revealed two NRPS enzymes, SulI and SulM, which contain three adenylation domains (A1, A2, and A3). nih.gov ATP/PPi exchange assays were critical in determining the substrate specificity of each of these domains. nih.govnih.govresearchgate.net Contrary to earlier hypotheses that suggested L-serine as the precursor for the β-lactam ring, these assays provided strong evidence that the A3 domain of SulM (SulM A3) specifically activates L-2,3-diaminopropionate (L-Dap). nih.govresearchgate.net In fact, very strong ATP/PPi exchange activity was observed with L-2,3-Dap, while no significant activity was detected with L-serine. nih.gov The A3 domain also showed some promiscuity, as it could activate D-2,3-diaminopropionate, albeit with a significantly lower efficiency—approximately 30% of the activity observed with the L-form. nih.gov

The substrate for the initiation module's A-domain, SulI A1, was determined to be D-glutamate. researchgate.net The characterization of the SulM A2 domain revealed more complex substrate specificity. Initial predictions and the structure of sulfazecin suggested L-alanine as the likely substrate. However, ATP/PPi exchange assays demonstrated that under standard conditions, the A2 domain, both as an isolated domain (SulM A2) and as a di-domain construct with its thiolation domain (SulM A2T2), preferentially activated L-2,3-Dap, not L-alanine. nih.gov Further investigation under modified assay conditions confirmed significant activation of L-2,3-Dap, L-aspartate, and L-threonine, but not L-alanine or D-alanine. nih.gov Interestingly, a shift in substrate selectivity was noted for the A2 domain when it was expressed along with the upstream condensation (C) domain, highlighting the influence of domain-domain interactions on substrate recognition. nih.govresearchgate.netnih.govresearchgate.net

In addition to the radioisotope-based ATP/PPi exchange assay, other methods have been employed to study the sulfazecin biosynthetic enzymes. A colorimetric assay utilizing Chrome Azurol S (CAS) has been adapted to determine the substrate specificity of adenylation domains. nih.gov This method relies on the chelation of ferric iron by a chromogenic complex; the removal of the iron by newly formed hydroxamic acids (derived from the acyl-AMP intermediate) leads to a detectable color change. nih.gov This assay confirmed the high selectivity of the SulM A3 domain for L-Dap. nih.govresearchgate.net

For more detailed kinetic analysis, a continuous coupled assay involving 6-methyl-7-thioguanosine (MesG) and hydroxylamine (B1172632) has been used. nih.gov This assay allows for the determination of steady-state kinetic parameters such as kcat and Km. Studies using this method on the SulM A3 domain have provided a more detailed understanding of how substituents on the L-Dap substrate affect the enzyme's catalytic efficiency. nih.gov

The detailed findings from these biochemical assays are crucial for understanding the fundamental mechanism of sulfazecin biosynthesis and provide a foundation for future bioengineering efforts aimed at producing novel monobactam analogs. nih.govnih.gov

Table 1: Substrate Specificity of Sulfazecin Adenylation Domains Determined by ATP/PPi Exchange Assay

Enzyme DomainPredicted SubstrateTested SubstratesActivity LevelReference
SulI A1D-GlutamateD-GlutamateActive researchgate.net
SulM A2L-AlanineL-AlanineNo significant activity nih.gov
L-2,3-DapPreferred substrate nih.gov
L-AspartateSignificant activity nih.gov
L-ThreonineSignificant activity nih.gov
SulM A3L-SerineL-SerineNo significant activity nih.gov
L-2,3-DapVery strong activity nih.gov
D-2,3-Dap~30% of L-Dap activity nih.gov

Table 2: Relative Activity of SulM A3 with Dap Stereoisomers

SubstrateRelative Activity (%)Assay MethodReference
L-2,3-diaminopropionate (L-Dap)100ATP/PPi Exchange nih.gov
D-2,3-diaminopropionate (D-Dap)~30ATP/PPi Exchange nih.gov

Mechanisms of Antimicrobial Resistance to Sulfazecin Sodium

Resistance to Beta-Lactamases

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgnih.gov The stability of sulfazecin (B1681187) against these enzymes varies significantly depending on the class of β-lactamase.

A defining characteristic of the monobactam class, including sulfazecin, is its inherent stability against metallo-β-lactamases (MBLs). nih.gov These Ambler Class B enzymes utilize zinc ions in their active site to catalyze the hydrolysis of a broad range of β-lactams, including penicillins, cephalosporins, and carbapenems. mdpi.commsdmanuals.com However, the unique N-sulfonated monocyclic structure of monobactams like sulfazecin makes them poor substrates for these metalloenzymes. nih.gov This intrinsic resistance is a significant advantage, as MBLs are responsible for high-level resistance to many last-resort antibiotics and are not inhibited by clinically available serine-β-lactamase inhibitors. nih.govnih.gov

The interaction of sulfazecin with serine β-lactamases (Ambler Classes A, C, and D) is more complex. These enzymes use a catalytic serine residue for hydrolysis. nih.gov

Class A β-Lactamases: This class includes common enzymes like TEM and SHV, as well as extended-spectrum β-lactamases (ESBLs) which are notorious for conferring resistance to third-generation cephalosporins. mdpi.com While early monobactams showed stability, many ESBLs that have evolved can now efficiently hydrolyze monobactams like the related compound, aztreonam (B1666516). nih.gov Therefore, the emergence of specific Class A enzymes can lead to resistance to sulfazecin.

Class C β-Lactamases: These are typically chromosomal cephalosporinases (AmpC) found in many Gram-negative bacteria. nih.gov Their expression can be induced by exposure to certain β-lactams. oup.com Monobactams are generally poor inducers of AmpC and are often stable to hydrolysis by these enzymes. redemc.net In fact, aztreonam is known to inhibit many Class C enzymes. redemc.net This suggests that sulfazecin likely maintains good stability against most Class C β-lactamases.

Class D β-Lactamases: Known as oxacillinases (OXA), these enzymes show variable activity. researchgate.net They typically hydrolyze aztreonam and extended-spectrum cephalosporins poorly, suggesting that sulfazecin would also be relatively stable against many enzymes in this class. redemc.netnih.gov

Table 1: Predicted Stability of Sulfazecin Against Beta-Lactamase Classes

Ambler ClassEnzyme TypeKey ExamplesPredicted Stability of Sulfazecin
B Metallo-β-Lactamase (MBL)NDM, VIM, IMPStable
A Penicillinase, ESBL, CarbapenemaseTEM, SHV, CTX-M, KPCSusceptible to hydrolysis by ESBLs and some carbapenemases
C Cephalosporinase (AmpC)AmpC from E. coli, EnterobacterGenerally Stable
D Oxacillinase (OXA)OXA-10, OXA-48Generally Stable

Other Bacterial Resistance Strategies

Beyond enzymatic degradation, bacteria employ several other strategies that prevent sulfazecin from performing its function. These mechanisms are often found in Gram-negative bacteria and contribute to a broader, multi-drug resistant phenotype. researchgate.net

Sulfazecin exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. researchgate.net A primary mechanism of resistance involves alterations to the structure of these target proteins. wikipedia.org Spontaneous mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, allowing cell wall synthesis to continue despite the presence of the drug. plos.org This type of resistance is a major factor in pathogens like penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). plos.orgetflin.com In Gram-negative bacteria, mutations in Class B PBPs, such as PBP3 (involved in cell division), are frequently associated with reduced susceptibility to β-lactams. plos.orgfrontiersin.org Studies on the related monobactam, temocillin, noted that its affinity for PBP3 was critical for its activity, highlighting the importance of this specific target.

Table 2: Key Penicillin-Binding Proteins and Role in Resistance

PBP TargetClassPrimary FunctionImpact of Modification
PBP1a/1b Class A HMWTransglycosylation & TranspeptidationReduced susceptibility
PBP2 Class B HMWCell Shape & ElongationReduced susceptibility
PBP3 Class B HMWSeptum Formation / Cell DivisionReduced susceptibility to cephalosporins and monobactams
PBP4 LMWCarboxypeptidation / EndopeptidationInactivation can trigger other resistance pathways (e.g., AmpC upregulation) plos.org

Gram-negative bacteria possess a variety of efflux pumps, which are membrane-bound protein complexes that actively transport toxic substances, including antibiotics, out of the cell. nih.govnih.gov This action lowers the intracellular concentration of the drug, preventing it from reaching its PBP target in sufficient quantities to be effective. frontiersin.org The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, is particularly important as it can extrude a wide range of structurally diverse compounds, contributing significantly to multidrug resistance. nih.govresearchgate.netcdnsciencepub.com Notably, analysis of the sulfazecin biosynthetic gene cluster in its producing organism, Pseudomonas acidophila, revealed the presence of a multidrug transporter gene, mdtB, which is believed to be involved in self-resistance by pumping the antibiotic out of the cell. This indicates that efflux is a relevant mechanism for avoiding the effects of sulfazecin.

Table 3: Major Efflux Pump Superfamilies in Gram-Negative Bacteria

SuperfamilyEnergy SourceKey ExamplesCommon Substrates
RND (Resistance-Nodulation-Division)Proton Motive ForceAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)Wide range of antibiotics (including β-lactams), dyes, detergents
MFS (Major Facilitator Superfamily)Proton Motive ForceMdfA (E. coli)Tetracycline, chloramphenicol, fluoroquinolones
ABC (ATP-Binding Cassette)ATP HydrolysisMacB (E. coli)Macrolides
SMR (Small Multidrug Resistance)Proton Motive ForceEmrE (E. coli)Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide
MATE (Multidrug and Toxic Compound Extrusion)Sodium Ion GradientNorM (Vibrio parahaemolyticus)Fluoroquinolones, aminoglycosides

The outer membrane of Gram-negative bacteria acts as a selective barrier, and hydrophilic antibiotics like sulfazecin must pass through water-filled protein channels called porins to reach the periplasmic space where the PBPs are located. mdpi.comcdnsciencepub.com Bacteria can develop resistance by modifying these channels to restrict antibiotic entry. mdpi.com This can occur in two main ways:

Reduced Expression: Regulatory mutations can decrease the number of porin channels, particularly the larger, non-specific porins like OmpF in E. coli, thereby slowing the influx of antibiotics. frontiersin.orgmdpi.com

Structural Modification: Point mutations within the porin gene can alter the channel's structure, for example, by narrowing the constriction zone or changing the electrostatic properties within the pore. worktribe.comnih.gov These changes can selectively hinder the passage of certain antibiotics while maintaining the ability to import necessary nutrients. nih.govnih.gov

Loss or modification of porins often works in concert with other resistance mechanisms, such as β-lactamase production, to achieve a clinically significant level of resistance. worktribe.com

Microbial Production and Bioprocess Optimization of Sulfazecin

Fermentation Conditions and Producer Strain Cultivation (e.g., Pseudomonas acidophila)

The primary producer of Sulfazecin (B1681187) is the Gram-negative bacterium Pseudomonas acidophila, with strain ATCC 31363 being a noted producer. nih.gov More recent phylogenetic analysis has also led to its classification as Paraburkholderia acidophila. acs.org The cultivation of this strain for Sulfazecin production involves a two-stage fermentation process: a seed culture stage to generate sufficient biomass, followed by a production phase.

The process begins with inoculating a seed medium with a single colony of P. acidophila. This seed culture is grown for approximately 48 hours. The production of Sulfazecin is then initiated by transferring the seed culture to a larger fermentation medium, typically at a 1:20 ratio. The fermentation is carried out for 36 to 38 hours, during which Sulfazecin is produced in parallel with bacterial growth. nih.gov Early studies also demonstrated that Sulfazecin could be produced in a nutrient broth containing glycerol (B35011) under aerated conditions. nih.gov

Table 1: Fermentation Parameters for Sulfazecin Production by P. acidophila ATCC 31363

ParameterConditionReference
Producer StrainPseudomonas acidophila ATCC 31363 nih.gov
Seed Culture Time48 hours nih.gov
Fermentation Time36 - 38 hours nih.gov
Temperature28°C - 30°C nih.gov
Agitation250 rpm nih.gov

Strain Engineering Approaches for Enhanced Production (e.g., Genetic Manipulation of BGC)

Advances in genetic engineering have opened new avenues for enhancing Sulfazecin production. A key achievement was the identification and characterization of the Sulfazecin biosynthetic gene cluster (BGC) in P. acidophila. nih.govresearchgate.net This was accomplished using techniques like transposon mutagenesis, which created mutants unable to produce Sulfazecin, thereby pinpointing the genes involved. researchgate.net

The Sulfazecin BGC comprises a cluster of 13 open reading frames that are sufficient for its production, including precursor synthesis and self-resistance. nih.govnih.gov Central to this cluster are two genes, sulI and sulM, which encode for non-ribosomal peptide synthetases (NRPSs). researchgate.net These large, modular enzymes are responsible for assembling the peptide backbone of the molecule. Biochemical studies have revealed that, contrary to earlier hypotheses involving L-serine, the β-lactam ring of Sulfazecin is derived from the non-proteinogenic amino acid L-2,3-diaminopropionate (L-2,3-Dap). nih.govresearchgate.net

Genetic manipulation of the BGC is a primary strategy for strain improvement. One significant approach involves creating knockout mutants. For instance, inactivating the sulG gene, which is essential for synthesizing the L-2,3-Dap precursor, completely abolishes Sulfazecin production. nih.govresearchgate.net This finding not only confirmed the role of sulG but also created a platform for precursor-directed biosynthesis. By feeding synthetic analogs of L-2,3-Dap to the ΔsulG mutant, researchers have successfully produced novel, functionalized monobactams, demonstrating the potential to engineer the pathway to create new antibiotic variants. nih.govnih.gov This technique, known as mutasynthesis or chemical complementation, is a powerful tool for expanding the structural diversity of Sulfazecin. nih.gov

Table 2: Key Genes in the Sulfazecin Biosynthetic Gene Cluster (BGC)

GeneProposed FunctionReference
sulINon-ribosomal peptide synthetase (NRPS) researchgate.net
sulMNon-ribosomal peptide synthetase (NRPS) with a terminal thioesterase (TE) domain researchgate.netacs.org
sulG / sulHEnzymes for biosynthesis of the L-2,3-diaminopropionate (L-2,3-Dap) precursor nih.govnih.gov
sulNSulfotransferase, responsible for N-sulfonation researchgate.net
sulODioxygenase (Hydroxylation) researchgate.net
sulPMethyltransferase (O-methylation) researchgate.net
sulKEssential for biosynthesis (function under investigation) nih.gov

Optimization of Growth Media and Environmental Parameters for Yield Maximization

Maximizing the yield of Sulfazecin from fermentation is critically dependent on optimizing the composition of the growth medium and the environmental conditions. Research has shown a direct link between specific media components and the final antibiotic titer.

One of the most significant findings is the role of sulfur. The Sulfazecin molecule contains a sulfamate (B1201201) group (R-NH-SO3-), and studies have confirmed that the addition of both organic and inorganic sulfur compounds to the fermentation medium increases the production yield. nih.gov For instance, the fermentation of the related compound Isosulfazecin by Pseudomonas mesoacidophila was successfully carried out in a nutrient broth containing glycerol and sodium thiosulfate. nih.gov

The choice of carbon source is also a critical factor. Glycerol has been identified as an effective carbon source for Sulfazecin production. nih.gov While extensive statistical optimization studies for Sulfazecin are not widely published, the principles of media optimization used for other microbial products are applicable. These strategies often involve systematically varying carbon and nitrogen sources, as well as key minerals, to find the ideal balance for maximal secondary metabolite production. mdpi.commdpi.com For Sulfazecin, this would involve optimizing the concentrations of glycerol and various sulfur-containing compounds to boost the efficiency of the biosynthetic pathway.

Preclinical in Vitro Antimicrobial Activity Profiling of Sulfazecin Sodium

Spectrum of Activity Against Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Enterobacter species)

Sulfazecin (B1681187) sodium, a synthetic antibiotic of the monobactam class, demonstrates a targeted spectrum of antimicrobial activity, primarily directed against Gram-negative bacteria. ontosight.ai Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. ontosight.airesearchgate.net This disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death. ontosight.ai

The in vitro activity of sulfazecin is most pronounced against aerobic Gram-negative rods. ontosight.ainih.gov Notably, it exhibits effectiveness against clinically significant pathogens such as Pseudomonas aeruginosa and various Enterobacter species. ontosight.aiasm.org The narrow spectrum of sulfazecin is a key characteristic, distinguishing it from broader-spectrum β-lactam antibiotics. ontosight.ai This specificity makes it a potentially valuable agent in targeted therapy against susceptible Gram-negative infections. ontosight.ai

Bacterial Pathogen Gram Stain Activity of Sulfazecin Sodium Reference
Pseudomonas aeruginosaNegativeSusceptible ontosight.aiasm.org
Enterobacter speciesNegativeSusceptible ontosight.ai
Other Gram-negative rodsNegativeGenerally Susceptible ontosight.ai

Synergy Studies with Adjuvant Compounds (e.g., Bulgecin)

The antimicrobial efficacy of sulfazecin can be significantly enhanced through synergistic interactions with adjuvant compounds, most notably bulgecin. acs.orgnih.gov Bulgecin, a glycosylated iminosaccharide, is often co-produced with sulfazecin by the bacterium Pseudomonas mesoacidophila. nih.govnih.gov While bulgecin itself lacks intrinsic antibacterial activity, its combination with sulfazecin leads to a potentiation of the latter's bactericidal effects against Gram-negative bacteria. acs.orgnih.gov

This synergy arises from a complementary attack on the bacterial cell wall synthesis machinery. nih.govmcmaster.ca Sulfazecin inhibits penicillin-binding proteins (PBPs), which are responsible for the transpeptidation step of peptidoglycan cross-linking. nih.gov Concurrently, bulgecin inhibits lytic transglycosylases, another class of enzymes involved in cell wall turnover and septation. nih.govmcmaster.ca The simultaneous inhibition of these two distinct but crucial enzymatic processes results in a deformed septal cell wall, observed microscopically as a characteristic bulge at the midcell, which precedes bacterial lysis. nih.govnih.gov This combined action leads to a more rapid and effective bactericidal outcome than sulfazecin alone. acs.orgnih.gov Studies have shown that this potentiation occurs at sub-minimum inhibitory concentrations (sub-MIC) of the β-lactam antibiotic, highlighting the efficiency of the combination. acs.orgnih.gov

Compound Target Enzyme/Process Observed Effect in Combination Reference
SulfazecinPenicillin-Binding Proteins (PBPs)Inhibition of peptidoglycan cross-linking nih.gov
BulgecinLytic TransglycosylasesInhibition of cell wall turnover/septation nih.govmcmaster.ca
Sulfazecin + BulgecinPBP & Lytic TransglycosylaseSynergistic bactericidal activity, formation of midcell bulge, enhanced cell lysis acs.orgnih.govnih.gov

Biochemical Inhibition Studies of Bacterial Enzymes (e.g., PBP1b from Streptococcus pneumoniae)

The fundamental mechanism of action for sulfazecin, like other β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). ontosight.airesearchgate.net These enzymes catalyze the final transpeptidation step in the synthesis of peptidoglycan, the essential polymer that forms the bacterial cell wall. researchgate.netmdpi.com By acting as a structural mimic of the D-Ala-D-Ala moiety of the natural PBP substrate, sulfazecin binds to the active site of the enzyme, leading to its irreversible acylation and inactivation. researchgate.net This prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and causing cell death. ontosight.airesearchgate.net

Biochemical assays are crucial for evaluating the inhibitory potential of β-lactam compounds. PBP1b from Streptococcus pneumoniae is frequently used as a model enzyme in such studies to determine the inhibitory effect of new monocyclic β-lactams. researchgate.netsrce.hrsrce.hr These in vitro assays measure the ability of a compound to inhibit the transpeptidase activity of the purified enzyme. srce.hr While specific inhibition data for this compound against S. pneumoniae PBP1b is not detailed in the available literature, its classification as a monobactam confirms its role as a PBP inhibitor. ontosight.ai The specificity of this interaction is a key feature, as these compounds generally show high selectivity for bacterial PBPs with minimal effect on mammalian cells or other enzymes. ontosight.aisrce.hr

Component Role Mechanism of Interaction Reference
This compoundInhibitorActs as a substrate analog (D-Ala-D-Ala mimic) that covalently binds to and inactivates the PBP active site. ontosight.airesearchgate.net
Penicillin-Binding Protein (PBP) (e.g., PBP1b)Target EnzymeCatalyzes the transpeptidation (cross-linking) of peptidoglycan strands in bacterial cell wall synthesis. researchgate.netmdpi.com
Result of Inhibition Outcome Description Reference
Inhibition of PBPCompromised Cell WallThe prevention of peptidoglycan cross-linking weakens the cell wall, leading to bacterial lysis and death. ontosight.airesearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine Sulfazecin sodium’s mechanism of action against Gram-negative bacteria?

  • Methodological Answer : Begin with in vitro biochemical assays to assess bacterial membrane permeability changes using fluorescent probes (e.g., N-phenyl-1-naphthylamine) . Combine this with structural analysis (e.g., X-ray crystallography or NMR) to identify binding interactions with penicillin-binding proteins (PBPs). Validate findings via time-kill kinetics and comparative studies with other β-lactam antibiotics. Ensure reproducibility by adhering to standardized protocols for antibiotic susceptibility testing (CLSI/EUCAST guidelines) .

Q. What are the key considerations for developing a robust bioassay to quantify this compound’s efficacy in heterogeneous bacterial populations?

  • Methodological Answer : Use gradient plate or checkerboard assays to evaluate synergistic/antagonistic effects with other antibiotics. Incorporate controls for pH, temperature, and ion concentration variations that may alter drug stability. Employ statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for variability in bacterial growth rates . Document raw data and preprocessing steps (e.g., normalization) in supplementary materials to enhance transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s resistance profiles across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of resistance gene expression datasets (e.g., ampC, mecA) from public repositories (NCBI GEO, EMBL-EBI). Apply weighted regression to adjust for confounding variables like bacterial strain heterogeneity or sub-inhibitory drug concentrations . Validate hypotheses using isogenic mutant strains with targeted gene knockouts and transcriptomic profiling (RNA-seq) .

Q. What advanced computational strategies are suitable for predicting this compound’s off-target interactions in host cells?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with machine learning models trained on known β-lactam–protein interaction datasets. Cross-validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . Address false positives by incorporating negative control compounds and adjusting model thresholds .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in organs (e.g., kidneys, liver). Calibrate models with in vivo data from multiple species (rodents, primates) and validate against human microdosing trials. Report confidence intervals and sensitivity analyses to highlight parameter uncertainty .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in multi-drug combination studies?

  • Methodological Answer : Apply the Bliss independence or Loewe additivity models to distinguish synergistic effects. Use Bayesian hierarchical models to pool data from independent experiments, accounting for batch effects. Share code and raw data via repositories like GitHub or Zenodo to enable independent verification .

Q. How can researchers ensure the reproducibility of this compound’s stability profiles under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-UV quantification of degradation products. Use factorial design (e.g., 2^k designs) to test temperature, humidity, and light exposure interactions. Publish detailed chromatographic conditions and validation parameters (e.g., LOD, LOQ) in supplementary materials .

Ethical & Reporting Standards

Q. What steps are critical for transparent reporting of this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer : Adhere to MIAME and ARRIVE guidelines for metadata reporting. Include dose-response curves, IC50 values, and negative/positive controls (e.g., untreated cells, cisplatin). Disclose conflicts of interest and funding sources in author statements .

Q. How should conflicting results about this compound’s immunomodulatory effects be addressed in peer-reviewed literature?

  • Methodological Answer : Perform systematic reviews (PRISMA guidelines) to evaluate study quality, focusing on sample size, blinding, and assay sensitivity. Replicate key experiments in independent labs and publish null results to reduce publication bias .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Mechanism Analysis Biochemical assays, MIC determination Cryo-EM, transcriptomics
Data Validation Inter-lab reproducibility tests Meta-analysis, machine learning
Reporting Standards MIAME, CLSI guidelines PRISMA, FAIR data principles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.